molecular formula C10H12BrN B14900395 4-Bromo-1-ethylindoline

4-Bromo-1-ethylindoline

Cat. No.: B14900395
M. Wt: 226.11 g/mol
InChI Key: FLLJMQBMNBYZND-UHFFFAOYSA-N
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Description

4-Bromo-1-ethylindoline is a chemical compound belonging to the indoline family, characterized by the presence of a bromine atom at the fourth position and an ethyl group at the nitrogen atom. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-ethylindoline can be achieved through various methods. One common approach involves the bromination of 1-ethylindoline using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-ethylindoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-1-ethylindoline has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Bromo-1-ethylindoline involves its interaction with various molecular targets and pathways. The bromine atom and the indoline ring play crucial roles in its reactivity and biological activity. The compound can bind to specific receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-1-ethylindoline is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

4-bromo-1-ethyl-2,3-dihydroindole

InChI

InChI=1S/C10H12BrN/c1-2-12-7-6-8-9(11)4-3-5-10(8)12/h3-5H,2,6-7H2,1H3

InChI Key

FLLJMQBMNBYZND-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=C1C=CC=C2Br

Origin of Product

United States

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